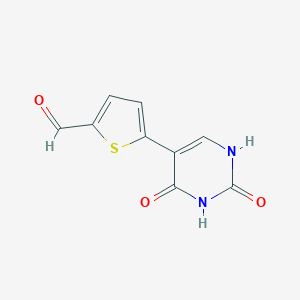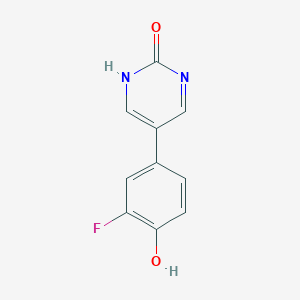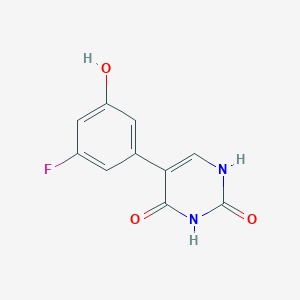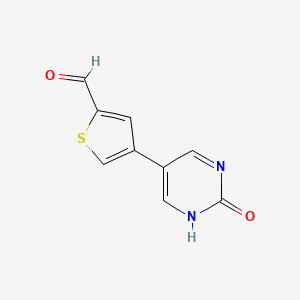
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine (5-FThDP) is an organic compound with a molecular formula of C10H7NO3S. It is a colorless to pale yellow crystalline solid with a melting point of 99-100 °C. 5-FThDP has been studied for its potential use in various scientific areas, such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential use in various scientific areas, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% can be used as a building block for the synthesis of more complex molecules, such as heterocyclic compounds. In medicinal chemistry, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% can be used as a model compound to study the structure and function of biomolecules.
Mecanismo De Acción
The mechanism of action of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% has not been fully elucidated, but it is believed to involve the formation of a complex between the compound and its target biomolecule. The complex then undergoes a series of conformational changes, which ultimately lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% have not been fully elucidated, but it has been shown to have anti-tumor and anti-inflammatory properties. In addition, it has been shown to have potential anti-viral activity against certain viruses, including HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its ease of synthesis, low cost, and high purity. The main limitation of using 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is that it is not yet approved for human use.
Direcciones Futuras
Future research on 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry and biochemistry. Additionally, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% as an anti-viral agent and its potential to be used in drug development. Furthermore, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% for use in organic synthesis. Finally, further research should be conducted to explore the potential of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% as a model compound for the study of biomolecular structure and function.
Métodos De Síntesis
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine, 95% is typically synthesized by the reaction of 5-formylthiophene-2-carbaldehyde with 2,4-dihydroxy-pyrimidine in aqueous acetic acid. The reaction is catalyzed by piperidine and yields a product with 95% purity.
Propiedades
IUPAC Name |
5-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-4-5-1-2-7(15-5)6-3-10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSLEQBYFXCOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)NC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














